Gaultherin

Descripción general

Descripción

Gaultherin es un derivado salicilato natural que se encuentra principalmente en el género Gaultheria, que incluye especies como Gaultheria procumbens y Gaultheria fragrantissima . Es un glucósido del salicilato de metilo y es conocido por sus propiedades analgésicas y antiinflamatorias . This compound se utiliza a menudo en la medicina tradicional para tratar el reumatismo y el dolor .

Análisis Bioquímico

Biochemical Properties

Gaultherin plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclooxygenase enzymes, where this compound inhibits the enzyme’s activity, leading to reduced production of pro-inflammatory prostaglandins . Additionally, this compound interacts with lipoxygenase, another enzyme involved in the inflammatory pathway, further contributing to its anti-inflammatory effects . The compound also binds to specific proteins in the cell membrane, modulating their function and influencing cellular responses to inflammation .

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. In immune cells, such as neutrophils, this compound reduces the production of reactive oxygen species and pro-inflammatory cytokines, thereby mitigating inflammation . In fibroblasts, this compound promotes the expression of anti-inflammatory genes while downregulating pro-inflammatory gene expression . This modulation of gene expression impacts cell signaling pathways, leading to decreased inflammation and enhanced cellular repair mechanisms . Furthermore, this compound influences cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of cyclooxygenase and lipoxygenase enzymes, inhibiting their catalytic activity and reducing the synthesis of inflammatory mediators . This compound also interacts with nuclear receptors, such as peroxisome proliferator-activated receptors, modulating their activity and influencing gene expression . These interactions lead to the activation of anti-inflammatory pathways and the suppression of pro-inflammatory signaling cascades . Additionally, this compound affects the expression of genes involved in oxidative stress response, enhancing the cell’s ability to counteract oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to gradual degradation . Short-term studies have shown that this compound maintains its anti-inflammatory and analgesic effects for several hours after administration . Long-term studies indicate that repeated exposure to this compound can lead to adaptive cellular responses, potentially reducing its efficacy over time . These findings highlight the importance of considering temporal factors when evaluating the effects of this compound in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits significant anti-inflammatory and analgesic effects without causing adverse reactions . At high doses, this compound can induce toxic effects, including gastrointestinal disturbances and liver toxicity . Studies have identified a threshold dose beyond which the beneficial effects of this compound are outweighed by its toxic effects . These findings underscore the importance of dose optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its conversion to methyl salicylate and subsequent metabolism . Enzymes such as esterases and glycosidases play a crucial role in the hydrolysis of this compound, releasing methyl salicylate, which is further metabolized by cytochrome P450 enzymes . This metabolic conversion affects the levels of active metabolites and influences the overall pharmacological effects of this compound . Additionally, this compound’s interaction with metabolic enzymes can alter metabolic flux and impact the levels of various metabolites in the cell .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . Once absorbed, this compound is distributed to various tissues, including the liver, kidneys, and muscles . Transport proteins facilitate its movement across cell membranes, ensuring its availability at target sites . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors collectively determine the localization and accumulation of this compound in different tissues .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . This compound can also be found in the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors . The subcellular distribution of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for this compound’s ability to modulate cellular processes and exert its pharmacological effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Gaultherin se puede extraer de los tejidos vegetales de las especies de Gaultheria. El proceso de extracción implica evitar la hidrólisis del this compound mediante la interrupción del tejido vegetal en condiciones de solvente que carecen de un agente desecante . Este método asegura la preservación del this compound en su forma natural.

Métodos de producción industrial: La producción industrial de this compound involucra el uso de la metodología de superficie de respuesta para optimizar el proceso de extracción. Esto incluye variables como la temperatura, el tiempo de extracción, la concentración de etanol y el uso de agentes desecantes . Las condiciones óptimas para la mayor producción de this compound son temperaturas entre 24-32°C y tiempos de extracción entre 20-75 minutos .

Análisis De Reacciones Químicas

Tipos de reacciones: Gaultherin experimenta varias reacciones químicas, incluyendo hidrólisis, oxidación y sustitución .

Reactivos y condiciones comunes:

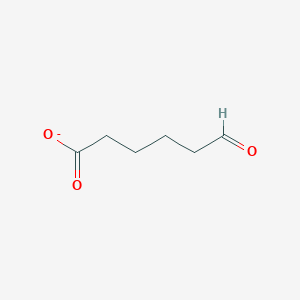

Hidrólisis: this compound se puede hidrolizar para liberar salicilato de metilo y glucosa.

Oxidación: This compound se puede oxidar para formar derivados del ácido salicílico.

Sustitución: This compound puede sufrir reacciones de sustitución en las que el grupo metilo se reemplaza por otros grupos funcionales.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen salicilato de metilo, ácido salicílico y varios salicilatos sustituidos .

Aplicaciones Científicas De Investigación

Gaultherin tiene una amplia gama de aplicaciones de investigación científica:

Química: This compound se utiliza como fuente natural de salicilatos para diversas síntesis químicas.

Medicina: this compound se investiga por su potencial como agente antiinflamatorio y analgésico.

Mecanismo De Acción

Gaultherin ejerce sus efectos principalmente a través de la liberación de salicilato de metilo tras la hidrólisis . El salicilato de metilo se metaboliza entonces a ácido salicílico, que inhibe las enzimas ciclooxigenasas (COX-1 y COX-2), lo que lleva a una reducción de la producción de prostaglandinas proinflamatorias . Este mecanismo es similar al de la aspirina pero sin los efectos gástricos adversos .

Compuestos similares:

Salicilato de metilo: El principal componente activo liberado del this compound.

Ácido salicílico: Un metabolito del salicilato de metilo con propiedades antiinflamatorias similares.

Aspirina (ácido acetilsalicílico): Un derivado sintético del ácido salicílico con potentes efectos antiinflamatorios y analgésicos.

Unicidad: This compound es único en el sentido de que es un glucósido natural del salicilato de metilo, que proporciona un mecanismo de liberación lenta del compuesto activo . Esta liberación lenta reduce el riesgo de irritación gástrica que se asocia comúnmente a los salicilatos sintéticos como la aspirina .

Comparación Con Compuestos Similares

Methyl Salicylate: The primary active component released from gaultherin.

Salicylic Acid: A metabolite of methyl salicylate with similar anti-inflammatory properties.

Aspirin (Acetylsalicylic Acid): A synthetic derivative of salicylic acid with potent anti-inflammatory and analgesic effects.

Uniqueness: this compound is unique in that it is a natural glycoside of methyl salicylate, providing a slow-release mechanism for the active compound . This slow release reduces the risk of gastric irritation commonly associated with synthetic salicylates like aspirin .

Propiedades

IUPAC Name |

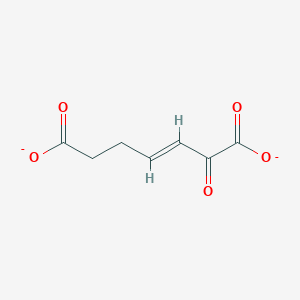

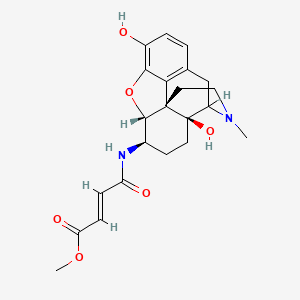

methyl 2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O12/c1-27-17(26)8-4-2-3-5-10(8)30-19-16(25)14(23)13(22)11(31-19)7-29-18-15(24)12(21)9(20)6-28-18/h2-5,9,11-16,18-25H,6-7H2,1H3/t9-,11-,12+,13-,14+,15-,16-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUNCYDAXJGCLO-AHMNSWSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878440 | |

| Record name | Monotropitoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-67-5 | |

| Record name | Monotropitoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monotropitoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOTROPITOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39519L80TD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1R,2S,3S,5Z,7S,8S,13S,17R,18R,19R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1234600.png)

![1-[(2r)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-Dichlorophenyl)ethyl]-1h-Imidazole](/img/structure/B1234601.png)

![methyl 4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1234604.png)

![(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene](/img/structure/B1234605.png)

![methyl 2-[5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]furan-2-yl]-5-bromobenzoate](/img/structure/B1234607.png)